molecular formula C18H12N2O4 B027154 1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]- CAS No. 110314-42-6

1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-

Cat. No. B027154
M. Wt: 320.3 g/mol
InChI Key: BYSRZPAQWYCFMD-UHFFFAOYSA-N
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Description

Indole-2-carboxylic acid is a type of indole carboxylic acid . It’s a significant heterocyclic system in natural products and drugs .


Synthesis Analysis

Indole derivatives are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .


Molecular Structure Analysis

The molecular structure of a similar compound, Indole-2-carboxylic acid, is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Indole-2-carboxylic acid can be used as a reactant for the preparation of various compounds via reduction, oxidation, condensation, reduction, amidation, and Kharasch radical cyclization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, Indole-2-carboxylic acid, include a molecular weight of 161.1574 .

Safety And Hazards

While specific safety and hazard information for “1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-” is not available, it’s important to handle all chemicals with care and use appropriate safety measures .

Future Directions

The future directions in the field of indole derivatives research involve the development of novel methods of synthesis and the exploration of their biological activities .

properties

IUPAC Name

5-(1-benzofuran-2-carbonylamino)-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O4/c21-17(16-9-10-3-1-2-4-15(10)24-16)19-12-5-6-13-11(7-12)8-14(20-13)18(22)23/h1-9,20H,(H,19,21)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYSRZPAQWYCFMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC4=C(C=C3)NC(=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438364
Record name 5-[(1-Benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-2-carboxylic acid, 5-[(2-benzofuranylcarbonyl)amino]-

CAS RN

110314-42-6
Record name 5-[(1-Benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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